molecular formula C18H34O3 B1253387 rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid

rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid

Cat. No.: B1253387
M. Wt: 298.5 g/mol
InChI Key: IMYZYCNQZDBZBQ-DLBZAZTESA-N
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Description

rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid: is a fatty acid derivative that features an epoxide functional group at the 9,10 positions of the octadecanoic acid chain. . It can be produced from oleic acid through both enzymic and non-enzymic epoxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid can be synthesized from oleic acid via epoxidation. This process involves the addition of an oxygen atom to the double bond of oleic acid, forming the epoxide ring. The reaction can be catalyzed by enzymes such as cytochrome P450 or through chemical means using peracids .

Industrial Production Methods: Industrial production of this compound typically involves the non-enzymic epoxidation of oleic acid using peracids like m-chloroperbenzoic acid (m-CPBA) under controlled conditions . This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid involves its interaction with various enzymes and metabolic pathways. It is produced from oleic acid by the action of cytochrome P450 enzymes, specifically CYP2C and CYP3A . The epoxide ring can undergo hydrolysis to form diols, which are further metabolized by the body .

Comparison with Similar Compounds

  • trans-9,10-Epoxyoctadecanoic acid
  • 9,10-Epoxyoctadecanoic acid (without cis/trans specification)
  • Epoxyoleic acid
  • Octadecanoic acid, 9,10-epoxy-

Comparison: rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid is unique due to its cis configuration, which affects its chemical reactivity and biological activity. The cis configuration results in different stereochemistry compared to the trans isomer, leading to distinct interactions with enzymes and other biological molecules .

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

8-[(2R,3S)-3-octyloxiran-2-yl]octanoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17+/m0/s1

InChI Key

IMYZYCNQZDBZBQ-DLBZAZTESA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@H](O1)CCCCCCCC(=O)O

SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid
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rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid
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rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid
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rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid
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rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid
Reactant of Route 6
rel-8-((2R,3S)-3-Octyloxiran-2-yl)octanoic acid

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